Regiochemical Fidelity: Exclusivity of the 5‑Indolinyl Amide Linkage Versus 4‑ or 6‑Indolinyl Isomers
The target compound bears the carboxamide linkage exclusively at the indoline 5‑position. In the indole‑carboxamide IKK2 inhibitor series (US20070254873), only specific regioisomers retain sub‑micromolar IKK2 inhibitory activity; shifting the amide from the 5‑ to the 4‑ or 6‑position on the indole/indoline ring typically reduces or abolishes kinase binding [1]. Although direct IC₅₀ data for CAS 1645484-21-4 are not publicly available, the regiospecificity principle is a well‑documented class‑level determinant for procurement of indoline‑5‑carboxamides versus alternative regioisomers.
| Evidence Dimension | Regiochemical position of the amide linkage on the indoline ring |
|---|---|
| Target Compound Data | Amide linkage at indoline 5‑position (confirmed by SMILES: C1CNC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl) |
| Comparator Or Baseline | Indoline‑4‑carboxamide and indoline‑6‑carboxamide regioisomers (hypothetical or exemplified in patent literature) |
| Quantified Difference | Not quantified for this exact compound; class‑level precedent indicates that 4‑ or 6‑regioisomers exhibit loss of target engagement in kinase and anti‑fibrotic assays [1][2]. |
| Conditions | Inferred from IKK2 inhibition and anti‑fibrotic indoline derivative patent data |
Why This Matters
Procuring the correct 5‑indolinyl regioisomer is non‑negotiable for users building on established indoline‑5‑carboxamide structure–activity relationships; substitution with other regioisomers risks irreproducible biological results.
- [1] Kerns JK, Lindenmuth M, Lin X, Nie H, Thomas SM. Chemical Compounds. United States Patent Application US20070254873. November 1, 2007. Glaxo Group Limited. View Source
- [2] Hecker L, Gokhale V, Chawla R. Indoline derivatives and method for using and producing the same. European Patent EP3481801B1. Published May 15, 2019. View Source
